

# Application Notes and Protocols for Muscle Biopsy Analysis in Losmapimod Clinical Trials

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## Compound of Interest

Compound Name: *Losmapimod*

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These application notes provide a detailed overview of the muscle biopsy analysis protocols relevant to the clinical trials of **losmapimod** for Facioscapulohumeral Muscular Dystrophy (FSHD). **Losmapimod** is a selective p38 $\alpha$ / $\beta$  mitogen-activated protein kinase (MAPK) inhibitor investigated for its potential to reduce the expression of the DUX4 gene, the root cause of FSHD.[1][2] While the ReDUX4 Phase 2b clinical trial did not meet its primary endpoint of significantly changing DUX4-driven gene expression, the analysis of muscle biopsies provided valuable insights and was crucial for assessing the drug's mechanism of action and informing the design of subsequent trials.[3][4]

## Introduction to Losmapimod and its Mechanism of Action in FSHD

Facioscapulohumeral Muscular Dystrophy is a genetic muscle disorder characterized by the aberrant expression of the Double Homeobox 4 (DUX4) transcription factor in skeletal muscle. [1] The DUX4 protein is toxic to muscle cells and its expression leads to muscle fiber death and replacement with fat, resulting in progressive muscle weakness.[1][5] **Losmapimod** inhibits the p38 $\alpha$ / $\beta$  MAPK pathway, which is believed to be a regulator of DUX4 expression.[3][6] Preclinical studies demonstrated that **losmapimod** could reduce DUX4 expression in FSHD patient-derived muscle cells.[7] Consequently, a key objective of the clinical trials was to determine if this effect translated to patients, with muscle biopsies being the primary tool for this assessment.

## Quantitative Data from Losmapimod Clinical Trials

The following tables summarize the key quantitative findings from the muscle biopsy analyses in the **losmapimod** clinical trials.

Table 1: Primary Endpoint Results of the ReDUX4 Phase 2b Trial[3][4]

Outcome Measure	Losmapimod (n=40)	Placebo (n=40)	Difference	p-value
Least Squares Mean Change from Baseline in DUX4-driven Gene Expression	0.83 (SE 0.61)	0.40 (SE 0.65)	0.43 (SE 0.56)	0.56

As measured by quantitative RT-PCR in skeletal muscle biopsies at week 16 or 36. The primary endpoint was not met.

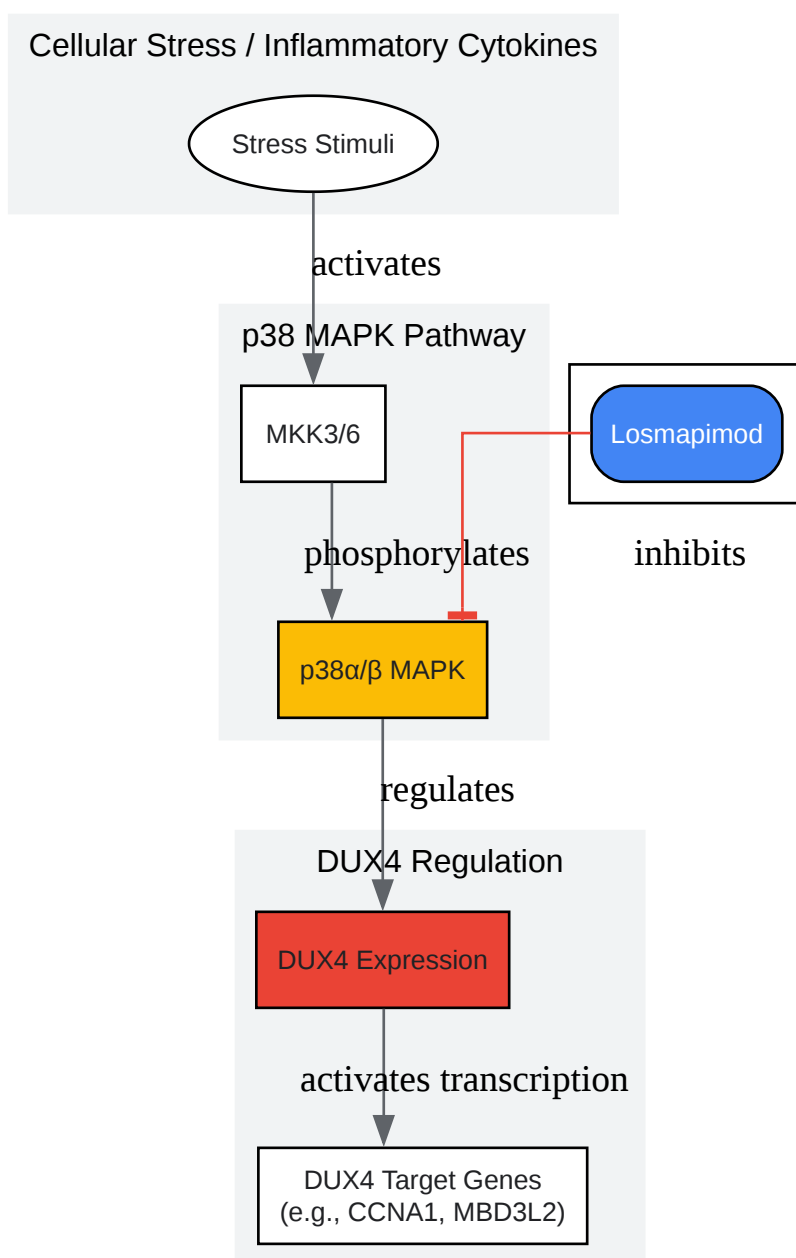
Table 2: Pharmacokinetics and Target Engagement in Muscle from the Phase 1 Trial[8]

Parameter	Losmapimod 7.5 mg (n=6)	Losmapimod 15 mg (n=6)
Mean Drug Concentration in Muscle (ng/g)	42.1 ± 10.5	97.2 ± 22.4
Target Engagement in Muscle	Observed	Observed

Target engagement was assessed by the ratio of phosphorylated HSP27 (pHSP27) to total HSP27 (tHSP27) in muscle biopsies at day 14.

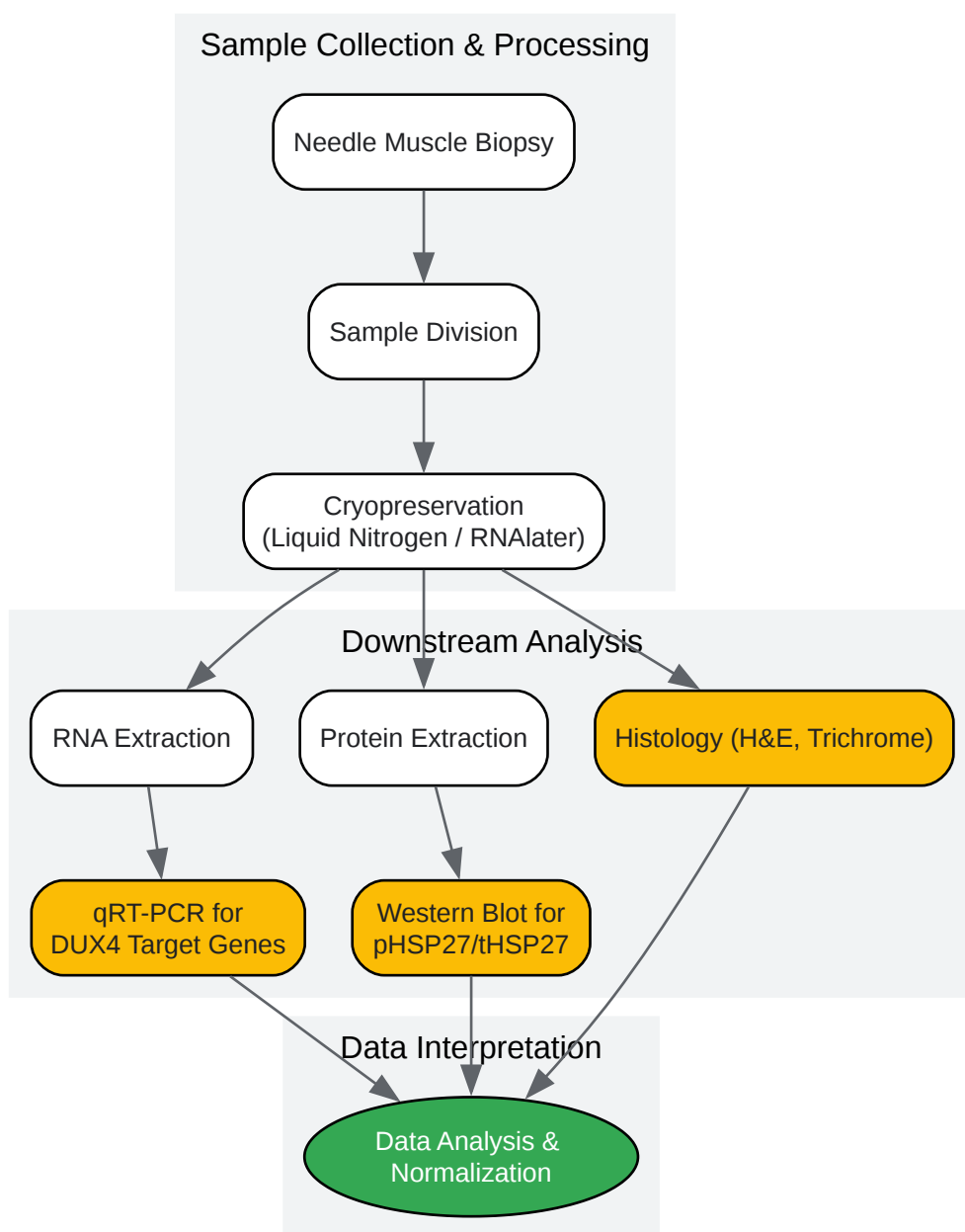
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for muscle biopsy analysis.



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Caption: p38 MAPK signaling pathway and the inhibitory action of **losmapimod** on DUX4 expression.



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Caption: General experimental workflow for muscle biopsy analysis in **losmapimod** clinical trials.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the **losmapimod** clinical trials.

## Muscle Biopsy Collection and Handling

- Procedure: Needle muscle biopsies are performed on a muscle identified as suitable by Magnetic Resonance Imaging (MRI).[\[6\]](#)
- Sample Processing: Immediately after collection, the biopsy sample is divided.
  - A portion for RNA analysis is preserved in a stabilizing agent (e.g., RNAlater) or flash-frozen in liquid nitrogen and stored at -80°C.
  - A portion for protein analysis is flash-frozen in liquid nitrogen and stored at -80°C.
  - A portion for histology is oriented on a cork disk, coated in optimal cutting temperature (OCT) compound, and frozen in isopentane cooled by liquid nitrogen.

## Gene Expression Analysis: DUX4-driven Gene Panel by qRT-PCR

This protocol is based on the methodology used in the ReDUX4 trial to assess the primary endpoint.[\[9\]](#)

- Objective: To quantify the expression of a panel of six DUX4-regulated genes and three reference genes.
- Materials:
  - Frozen muscle biopsy tissue
  - RNA extraction kit (e.g., TRIzol reagent, Qiagen RNeasy Fibrous Tissue Mini Kit)
  - High-Capacity cDNA Reverse Transcription Kit
  - TaqMan Gene Expression Assays for the target and reference genes
  - Quantitative PCR instrument (e.g., Fluidigm BioMark HD)
- Target and Reference Genes:[\[9\]](#)

- DUX4 Target Genes: CCNA1, KHDC1L, MBD3L2, PRAMEF6, SLC34A2, ZSCAN4
- Reference Genes: TBP, HMBS, CDKN1B
- Protocol:
  - RNA Extraction: Total RNA is isolated from 20-30 mg of frozen muscle tissue according to the manufacturer's protocol of the chosen RNA extraction kit. The quality and quantity of RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
  - cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit.
  - Quantitative RT-PCR:
    - The qRT-PCR is performed using a high-throughput platform such as the Fluidigm BioMark 96.96 Dynamic Array with TaqMan Gene Expression Assays.
    - The reaction mixture typically includes cDNA, TaqMan Universal PCR Master Mix, and the specific gene expression assay for each target and reference gene.
    - A standard thermal cycling protocol is used, generally consisting of an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
  - Data Analysis:
    - The cycle threshold (Ct) values are obtained for each gene.
    - The raw Ct for each of the 6 DUX4 target genes is normalized to the geometric mean of the Ct values of the three reference genes to generate a normalized Ct ( $\Delta C_t$ ).
    - The "DUX4 activity" is reported as the average of the normalized Cts of the six target genes.<sup>[1]</sup>

## Protein Analysis: Target Engagement by Western Blot for pHSP27/tHSP27

This protocol is representative of the method used to assess **losmapimod**'s target engagement in the Phase 1 trial.[8]

- Objective: To determine the ratio of phosphorylated Heat Shock Protein 27 (pHSP27) to total HSP27 (tHSP27) as a measure of p38 MAPK pathway inhibition.
- Materials:
  - Frozen muscle biopsy tissue
  - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
  - BCA protein assay kit
  - SDS-PAGE gels and running buffer
  - PVDF membranes
  - Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82) and Mouse anti-total-HSP27
  - Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
  - Chemiluminescent substrate
  - Imaging system
- Protocol:
  - Protein Extraction: Frozen muscle tissue is homogenized in ice-cold lysis buffer. The lysate is centrifuged, and the supernatant containing the total protein is collected.
  - Protein Quantification: The total protein concentration is determined using a BCA assay.
  - SDS-PAGE and Western Blotting:
    - Equal amounts of total protein (20-30 µg) are loaded onto an SDS-PAGE gel and separated by electrophoresis.
    - The separated proteins are transferred to a PVDF membrane.

- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- The membrane is incubated overnight at 4°C with the primary antibodies against pHSP27 and tHSP27, diluted in the blocking buffer.
- After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- The membrane is washed again, and the protein bands are visualized using a chemiluminescent substrate and an imaging system.
- Data Analysis: The band intensities for pHSP27 and tHSP27 are quantified using densitometry software. The ratio of pHSP27 to tHSP27 is calculated for each sample to determine the level of target engagement.

## Histological Analysis

This is a general protocol for the histological assessment of muscle biopsies, which is a standard procedure in muscular dystrophy research.

- Objective: To evaluate muscle fiber morphology, signs of necrosis, regeneration, and interstitial fibrosis.
- Materials:
  - OCT-embedded frozen muscle sections (8-10 µm thick)
  - Hematoxylin and Eosin (H&E) stain
  - Gomori Trichrome stain
  - Microscope
- Protocol:
  - Sectioning: Cryosections of the muscle tissue are cut and mounted on glass slides.



- Staining:
  - H&E Staining: Slides are stained with hematoxylin to visualize cell nuclei (blue/purple) and eosin to stain the cytoplasm and extracellular matrix (pink). This stain is used to assess overall muscle architecture, fiber size variability, and the presence of inflammatory infiltrates.
  - Gomori Trichrome Staining: This stain differentiates between muscle fibers (red/purple), collagen (green/blue), and nuclei (dark blue/black). It is particularly useful for identifying fibrosis.
- Microscopic Examination: The stained sections are examined by a trained pathologist to assess various features, including:
  - Variability in muscle fiber size
  - Presence of necrotic or regenerating fibers
  - Extent of central nucleation
  - Degree of endomysial and perimysial fibrosis
  - Presence of inflammatory cell infiltrates.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

